1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one

Vue d'ensemble

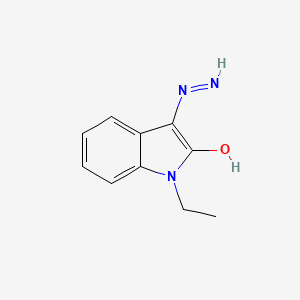

Description

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one typically involves the reaction of 1-ethylindole-2,3-dione with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification methods such as distillation or industrial chromatography .

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

The hydrazono group (–NH–N=C–) readily undergoes condensation with aldehydes or ketones to form Schiff bases. This reaction is catalyzed by acetic acid in ethanol under reflux (2–4 hrs), yielding arylidenehydrazone derivatives .

Example reaction :

Cyclization to Heterocyclic Systems

The hydrazono group participates in cyclization with thiocarbonyl reagents to form thiazole or triazole rings. For example, reaction with CS₂ in basic conditions yields thiadiazole derivatives .

Key transformation :

| Reagent | Product | Conditions | Biological Relevance |

|---|---|---|---|

| CS₂ | Thiadiazole-indole hybrid | KOH, EtOH, reflux | Antitubercular activity |

| Acetylacetone | Pyrazole derivative | Acetic acid, 80°C | Anticancer potential |

N-Alkylation and Transesterification

The ethyl group at N1 can be modified through nucleophilic substitution or transesterification under alkaline conditions :

-

Alkylation : Reaction with alkyl halides (e.g., CH₃I) in acetone/KOH yields N-alkylated analogs .

-

Transesterification : Treatment with NaOMe/MeOH replaces the ethyl group with methyl .

Comparative reactivity :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | 1-Methyl-3-hydrazonoindolin-2-one | 68 |

| Transesterification | NaOMe/MeOH | Methyl ester analog | 55 |

Electrophilic Substitution on the Indole Ring

The indole nucleus undergoes electrophilic substitution at C5 and C7 positions. Halogenation with Cl₂ or Br₂ in acetic acid introduces halogens, while nitration (HNO₃/H₂SO₄) produces nitro derivatives .

Typical conditions :

-

Bromination : Br₂ (1.2 eq) in glacial HOAc, 0°C → 5-bromo derivative (Yield: 63%) .

-

Nitration : 70% HNO₃, conc. H₂SO₄, 10°C → 5-nitro product (Yield: 58%) .

Redox Reactions

The hydrazono group and indole ring are redox-active:

-

Oxidation : KMnO₄/H₂SO₄ converts the hydrazono group to a diazenyl moiety .

-

Reduction : NaBH₄ in EtOH reduces C=N to C–N, forming hydrazine-linked derivatives .

Spectroscopic evidence :

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating through the hydrazono nitrogen and indole carbonyl oxygen. Reactions with transition metals (e.g., Cu²⁺, Ni²⁺) yield complexes with octahedral geometry .

Example :

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces E→Z isomerization of the hydrazono group, confirmed by changes in :

-

Z-Isomer : δ 7.8 ppm (NH, broad singlet).

-

E-Isomer : δ 8.1 ppm (NH, doublet).

This comprehensive reactivity profile underscores the compound’s utility in synthesizing bioactive hybrids, coordination complexes, and functional materials. Experimental protocols and spectral benchmarks provided here enable reproducible synthetic workflows.

Applications De Recherche Scientifique

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one derivatives have been studied for their broad spectrum of biological activities, including:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. For instance, compounds derived from indolin-2-one structures have shown effectiveness against lung, breast, and hepatocellular carcinoma cells . The mechanism often involves the inhibition of specific protein kinases that play crucial roles in cell proliferation and survival, making these compounds potential candidates for cancer therapy .

- Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. In vitro studies have shown effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger . This suggests potential applications in treating infections caused by resistant strains.

- Antitubercular Activity : Some derivatives have been synthesized and tested for their ability to combat Mycobacterium tuberculosis, indicating potential use in tuberculosis treatment regimes .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-component reactions that allow for the introduction of various substituents to enhance biological activity.

Synthesis Overview

| Step | Reaction Type | Key Reactants | Conditions | Yield |

|---|---|---|---|---|

| 1 | Condensation | Hydrazine + Indole derivative | Ethanol, reflux | Moderate to high |

| 2 | Functionalization | Various aldehydes | Acidic conditions | Variable |

| 3 | Purification | Crystallization from solvents | - | High |

The structural modifications can lead to enhanced solubility and bioavailability, which are critical for therapeutic efficacy .

Case Study 1: Anticancer Activity

A study evaluated several derivatives of indolin-2-one against the NCI-60 human cancer cell line panel. Compounds demonstrated IC50 values in the low micromolar range, indicating strong cytotoxicity against multiple cancer types. The study highlighted the importance of specific structural features in enhancing activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized hydrazone derivatives. The results showed that certain modifications significantly improved activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Methyl-3-hydrazono-1,3-dihydro-indol-2-one

- 1-Propyl-3-hydrazono-1,3-dihydro-indol-2-one

- 1-Butyl-3-hydrazono-1,3-dihydro-indol-2-one

Uniqueness

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Activité Biologique

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one (CAS No. 62295-16-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a hydrazone functional group attached to a dihydro-indole framework. This unique structure is responsible for its varied biological activities, including antiviral, anticancer, and antimicrobial properties. The ethyl substitution distinguishes it from similar compounds, potentially influencing its pharmacological profile.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. A study involving the synthesis of various hydrazonoindolin-2-one derivatives reported significant anti-proliferative effects against several human cancer cell lines, including A549 (lung), HT-29 (colon), and ZR-75 (breast) cells. The structure-activity relationship (SAR) studies indicated that the presence of lipophilic groups enhances anti-proliferative activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| HT-29 | 15.0 | Inhibition of cell cycle progression |

| ZR-75 | 10.0 | Modulation of signaling pathways |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Its mechanism involves inhibiting viral replication by targeting specific enzymes crucial for the viral life cycle. Preliminary results suggest that it may be effective against certain strains of viruses, although further studies are needed to confirm these findings .

Antimicrobial Effects

In addition to its anticancer and antiviral activities, this compound demonstrates significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 20 | Bacteriostatic |

| Candida albicans | 30 | Fungicidal |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and viral replication.

- Receptor Binding : It binds to specific receptors that modulate cellular signaling pathways, leading to apoptosis in cancer cells.

- Biofilm Disruption : It exhibits potential in disrupting biofilm formation in bacterial pathogens, enhancing its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds to establish a comparative framework:

- A study on hydrazonoindolin derivatives reported that modifications in the substituents significantly influenced their anticancer potency and selectivity against cancer cell lines .

- Another research highlighted the synthesis of indolin derivatives with enhanced antioxidant activities, suggesting that structural modifications could lead to improved therapeutic profiles .

Propriétés

IUPAC Name |

3-diazenyl-1-ethylindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-8-6-4-3-5-7(8)9(12-11)10(13)14/h3-6,11,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYGJTYWRDZUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)N=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327662 | |

| Record name | 3-diazenyl-1-ethylindol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62295-16-3 | |

| Record name | 3-diazenyl-1-ethylindol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.